Setiptiline maleate is a highly characterized tetracyclic antidepressant (TeCA) and noradrenergic and specific serotonergic antidepressant (NaSSA) widely utilized in neuropharmacological research. As a potent alpha-2 adrenergic receptor antagonist and serotonin receptor modulator, it serves as a critical reference compound for studying monoamine neurotransmission. For laboratory procurement, the maleate salt form (CAS 85650-57-3) is strictly preferred over the free base (CAS 57262-94-9) due to its vastly superior solubility profile and chemical stability, which are essential for generating reproducible stock solutions in high-throughput screening and in vivo behavioral models .
Substituting setiptiline maleate with closely related TeCAs like mirtazapine or mianserin, or utilizing the setiptiline free base, introduces critical experimental confounders. While mirtazapine is structurally similar, it exhibits drastically reduced potency at specific serotonin receptor subtypes such as 5-HT1eR, making it an inadequate probe for these precise pathways[1]. Furthermore, compared to mianserin, setiptiline lacks specific orthosteric interactions (e.g., with the H177ECL2 residue) in GPCR binding pockets, leading to distinct binding stabilities and receptor activation profiles [1]. From a formulation and handling standpoint, procuring the free base instead of the maleate salt results in poor solubility in standard assay solvents, increasing the risk of precipitation and dose-response artifacts in quantitative pharmacology .
In G protein BRET assays measuring receptor activation, setiptiline demonstrates potent full agonism at the 5-HT1eR subtype, significantly outperforming its structural analog mirtazapine. Setiptiline achieves an EC50 of 171.0 nM, whereas mirtazapine shows a substantially reduced potency with an EC50 of 1.04 μM [1].
| Evidence Dimension | 5-HT1eR Activation (EC50) |
| Target Compound Data | 171.0 nM |
| Comparator Or Baseline | Mirtazapine (1.04 μM) |
| Quantified Difference | ~6-fold higher potency for Setiptiline |
| Conditions | G protein BRET assay for 5-HT1eR activation |
Ensures robust and selective activation of 5-HT1eR pathways in neurochemical assays where mirtazapine would require impractically high, off-target-inducing concentrations.
The procurement of the maleate salt form of setiptiline (CAS 85650-57-3) is critical for in vitro assay reproducibility. Unlike the free base, which is only slightly soluble, setiptiline maleate achieves a solubility of up to 100 mg/mL (approximately 265 mM) in DMSO .
| Evidence Dimension | Maximum solubility in DMSO |
| Target Compound Data | 100 mg/mL (~265 mM) |
| Comparator Or Baseline | Setiptiline Free Base (Slightly soluble / poorly quantifiable) |
| Quantified Difference | Guaranteed high-concentration dissolution without precipitation |
| Conditions | Standard laboratory conditions (in vitro solvent preparation) |
Allows for the reliable preparation of highly concentrated stock solutions required for serial dilutions in automated high-throughput screening platforms.
Molecular dynamics (MD) simulations of ligand-receptor complexes reveal that setiptiline maintains a highly stable binding mode within the 5-HT1eR orthosteric pocket. Over 250-ns simulations, setiptiline exhibited a lower heavy-atom root-mean-square deviation (RMSD) of 1.45 Å compared to mianserin, which showed an RMSD of 1.75 Å [1].
| Evidence Dimension | Ligand heavy-atom RMSD during MD simulation |
| Target Compound Data | 1.45 Å |
| Comparator Or Baseline | Mianserin (1.75 Å) |
| Quantified Difference | 0.30 Å lower RMSD (indicating greater structural rigidity) |
| Conditions | 250-ns MD simulation of the 5-HT1eR complex |
Ensures reproducible and stable ligand-receptor complex formation, making setiptiline a superior reference standard for structural biology workflows compared to mianserin.
Setiptiline maleate is a highly potent antagonist at presynaptic alpha-2 adrenergic receptors, which is the primary mechanism driving its ability to stimulate central norepinephrine release. It exhibits an IC50 of 24.3 nM for alpha-2 receptors, establishing it as a highly sensitive probe for noradrenergic transmission studies [1].
| Evidence Dimension | Alpha-2 Adrenergic Receptor Inhibition (IC50) |
| Target Compound Data | 24.3 nM |
| Comparator Or Baseline | Baseline TeCA generic threshold |
| Quantified Difference | High-affinity nanomolar binding |
| Conditions | In vitro receptor binding assay |
Validates the compound as a highly effective and reliable presynaptic alpha-2 antagonist for assays measuring monoamine release and reuptake kinetics.
Due to its highly stable binding pose and low heavy-atom RMSD (1.45 Å) in the 5-HT1eR orthosteric pocket, setiptiline maleate is an ideal reference ligand for molecular dynamics simulations and X-ray crystallography of serotonin receptors, outperforming mianserin in structural rigidity [1].
With its ~6-fold higher potency (EC50 = 171.0 nM) at 5-HT1eR compared to mirtazapine, setiptiline maleate is the preferred pharmacological probe for selectively activating this specific serotonin receptor subtype in G protein BRET assays without requiring off-target-inducing concentrations[1].
The exceptional DMSO solubility of the maleate salt (up to 100 mg/mL) allows for the reliable generation of standardized, high-molarity stock solutions. This makes it the optimal form for automated liquid handling systems and serial dilutions in high-throughput screening (HTS) environments.
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